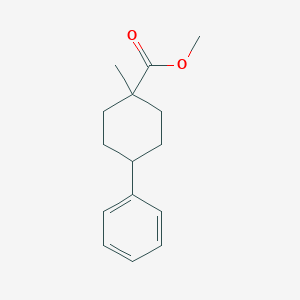![molecular formula C11H27NO3Si B14365074 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine CAS No. 92835-24-0](/img/structure/B14365074.png)
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine is an organosilane compound that features a silicon atom bonded to an amine group and three alkoxy groups. This compound is part of a broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with tert-butyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate silanol, which then undergoes condensation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include silane derivatives, nitriles, and various substituted organosilanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilane compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the functionalization of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Wirkmechanismus
The mechanism of action of 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine involves the interaction of its amine group with various molecular targets. The silicon atom, bonded to alkoxy groups, provides a reactive site for further chemical modifications. The compound can form stable covalent bonds with organic and inorganic substrates, making it useful in surface functionalization and material science applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Diethoxymethylsilyl)propan-1-amine
Uniqueness
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine is unique due to the presence of the tert-butoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and resistance to hydrolysis are critical.
Eigenschaften
CAS-Nummer |
92835-24-0 |
|---|---|
Molekularformel |
C11H27NO3Si |
Molekulargewicht |
249.42 g/mol |
IUPAC-Name |
3-[diethoxy-[(2-methylpropan-2-yl)oxy]silyl]propan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-6-13-16(14-7-2,10-8-9-12)15-11(3,4)5/h6-10,12H2,1-5H3 |
InChI-Schlüssel |
INBNBSYRABSWPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCN)(OCC)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


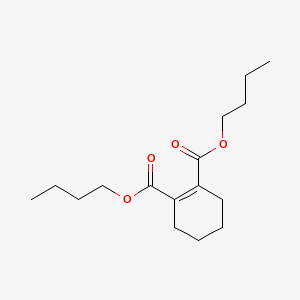
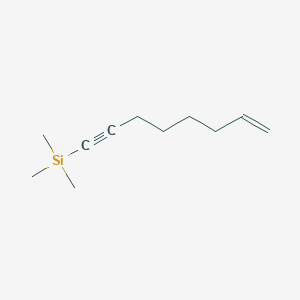
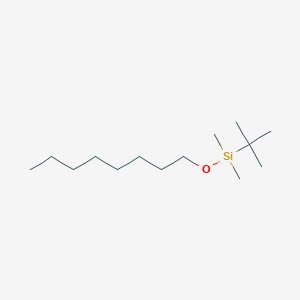
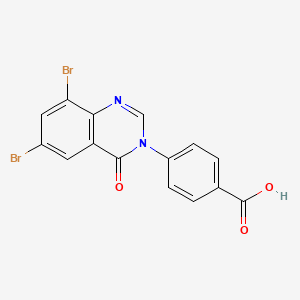
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
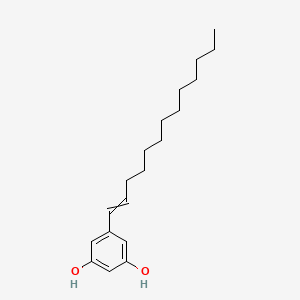
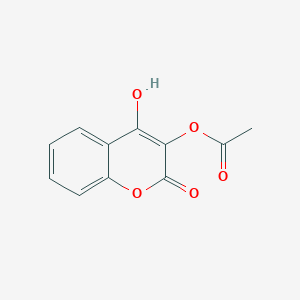
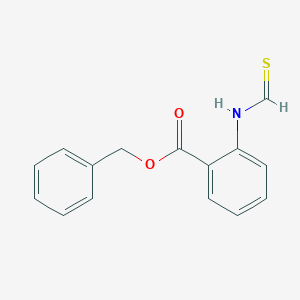
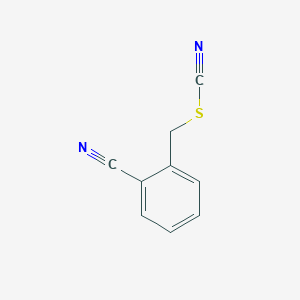
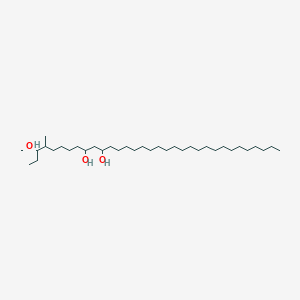
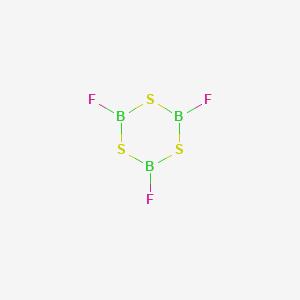
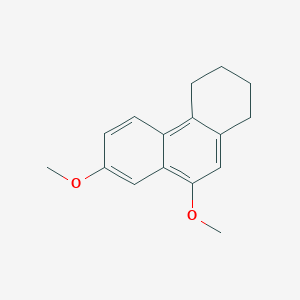
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)
